molecular formula C17H12BrCl2N3O2S B7741606 (Z)-2-bromo-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)-6-methoxyphenol

(Z)-2-bromo-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)-6-methoxyphenol

Cat. No.: B7741606
M. Wt: 473.2 g/mol
InChI Key: YLSQLXKLOAOCLC-YXSASFKJSA-N
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Description

(Z)-2-bromo-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)-6-methoxyphenol is a complex organic compound that features a thiazole ring, a bromine atom, and a methoxyphenol group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-bromo-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)-6-methoxyphenol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-bromo-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more reactive intermediate, while substitution could result in a derivative with enhanced biological activity .

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-bromo-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)-6-methoxyphenol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for understanding disease mechanisms and developing new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its unique chemical structure allows it to interact with specific molecular targets, potentially leading to new treatments for various diseases .

Industry

In industry, this compound is used in the development of new materials with specific properties, such as enhanced durability or reactivity. Its versatility makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of (Z)-2-bromo-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.

    Brominated phenols:

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile and valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-bromo-4-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrCl2N3O2S/c1-25-15-5-9(4-12(18)16(15)24)7-21-23-17-22-14(8-26-17)11-3-2-10(19)6-13(11)20/h2-8,24H,1H3,(H,22,23)/b21-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSQLXKLOAOCLC-YXSASFKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N\NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrCl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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